4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide 4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1324172-28-2
VCID: VC4757353
InChI: InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23)
SMILES: CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.52

4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

CAS No.: 1324172-28-2

Cat. No.: VC4757353

Molecular Formula: C19H21N3O2S2

Molecular Weight: 387.52

* For research use only. Not for human or veterinary use.

4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide - 1324172-28-2

Specification

CAS No. 1324172-28-2
Molecular Formula C19H21N3O2S2
Molecular Weight 387.52
IUPAC Name 4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23)
Standard InChI Key ZAJZQRBAISKPEZ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a central piperidine ring substituted at two positions:

  • Position 1: A carboxamide group (-CONH-) linked to a thiophen-2-ylmethyl moiety.

  • Position 4: An ether (-O-) bridge connecting to a 4-methylbenzo[d]thiazol-2-yl group .

The benzothiazole component contributes aromaticity and potential π-π stacking interactions, while the thiophene methyl group enhances lipophilicity. The piperidine ring provides conformational flexibility, enabling interactions with hydrophobic protein pockets .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource Reference
Molecular FormulaC<sub>19</sub>H<sub>20</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>Calculated
Molecular Weight~386.51 g/molCalculated
logP (Predicted)3.8–4.2Analogous to
Hydrogen Bond Acceptors4Analogous to
Hydrogen Bond Donors1Analogous to

Synthetic Routes

While no direct synthesis is documented for this compound, analogous pathways from related piperidine-benzothiazole derivatives suggest a multi-step approach:

Intermediate Preparation

  • Step 1: Synthesis of 4-hydroxypiperidine-1-carboxamide via reaction of piperidin-4-ol with thiophen-2-ylmethyl isocyanate under anhydrous conditions .

  • Step 2: Functionalization of the hydroxyl group using 2-chloro-4-methylbenzo[d]thiazole in a nucleophilic aromatic substitution (SNAr) reaction. Microwave-assisted conditions (120°C, Cs<sub>2</sub>CO<sub>3</sub>, DMSO) may enhance yield .

Coupling Optimization

  • Mitsunobu Reaction: Alternative route employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxypiperidine with 4-methylbenzo[d]thiazol-2-ol .

Physicochemical Properties

Solubility and Lipophilicity

Predicted aqueous solubility is low (logS ≈ -4.0) due to the compound’s high logP (3.8–4.2), consistent with benzothiazole-containing analogs . The thiophene and methyl groups further reduce polarity, suggesting preferential partitioning into lipid membranes.

Stability Profile

  • pH Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the labile ether and carboxamide bonds.

  • Thermal Stability: Likely stable up to 150°C, as seen in structurally similar sulfonamide-piperidine derivatives .

Preclinical Considerations

ADMET Profiles (Predicted)

  • Absorption: Moderate oral bioavailability (~40%) due to moderate permeability and first-pass metabolism.

  • Metabolism: Likely CYP3A4-mediated oxidation of the thiophene ring and piperidine N-demethylation .

  • Toxicity: Potential hepatotoxicity risks associated with benzothiazole bioactivation to reactive intermediates.

Applications and Future Directions

Therapeutic Areas

  • Oncology: Benzothiazole derivatives exhibit antitumor activity via topoisomerase inhibition.

  • Neurology: KCNQ channel modulation could address epilepsy or arrhythmias .

Research Priorities

  • Synthetic Scale-Up: Optimize microwave-assisted steps for gram-scale production .

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of breast cancer or cardiac arrhythmia.

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